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Compound of Interest

Compound Name:
Cyclohexyl-phenyl-methanone

oxime

Cat. No.: B8275882 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and

synthesis of Cyclohexyl-phenyl-methanone oxime. Due to the limited availability of published

experimental spectra for this specific molecule, this document presents a combination of a

standard synthesis protocol and predicted spectroscopic data based on established principles

of organic spectroscopy. The data is organized for clarity and is intended to serve as a valuable

resource for researchers in chemical synthesis and analysis.

Synthesis of Cyclohexyl-phenyl-methanone Oxime
The synthesis of Cyclohexyl-phenyl-methanone oxime is typically achieved through a

straightforward oximation reaction of the corresponding ketone, Cyclohexyl-phenyl-methanone,

with hydroxylamine. This reaction is a well-established method for the preparation of oximes.

Experimental Protocol
Materials:

Cyclohexyl-phenyl-methanone

Hydroxylamine hydrochloride (NH₂OH·HCl)
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Sodium acetate (CH₃COONa) or pyridine

Ethanol

Water

Standard laboratory glassware (round-bottom flask, condenser, etc.)

Heating and stirring apparatus

Filtration apparatus

Procedure:

In a round-bottom flask, dissolve Cyclohexyl-phenyl-methanone (1 equivalent) in ethanol.

Add a solution of hydroxylamine hydrochloride (1.1-1.5 equivalents) and sodium acetate

(1.1-1.5 equivalents) in water to the flask. Alternatively, pyridine can be used as the base and

solvent.

The reaction mixture is then heated to reflux and stirred for a period of 1 to 4 hours. The

progress of the reaction can be monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature and then poured into

cold water.

The precipitated solid product, Cyclohexyl-phenyl-methanone oxime, is collected by

filtration.

The crude product is washed with cold water to remove any inorganic impurities.

The product can be further purified by recrystallization from a suitable solvent, such as

ethanol or an ethanol-water mixture, to yield the pure oxime.

Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Cyclohexyl-phenyl-
methanone oxime. These predictions are based on the analysis of the chemical structure and
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comparison with spectroscopic data of similar compounds, such as Cyclohexyl-phenyl-

methanone and Cyclohexanone oxime.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for Cyclohexyl-phenyl-methanone Oxime

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.0 - 11.0 s (broad) 1H N-OH

~7.2 - 7.6 m 5H Phenyl-H

~2.8 - 3.2 m 1H Cyclohexyl-CH

~1.0 - 2.0 m 10H Cyclohexyl-CH₂

Table 2: Predicted ¹³C NMR Data for Cyclohexyl-phenyl-methanone Oxime

Chemical Shift (δ, ppm) Assignment

~160 - 165 C=N (oxime)

~135 - 140 Phenyl C (quaternary)

~128 - 130 Phenyl CH

~125 - 128 Phenyl CH

~35 - 40 Cyclohexyl CH

~25 - 30 Cyclohexyl CH₂

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for Cyclohexyl-phenyl-methanone Oxime
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Wavenumber (cm⁻¹) Functional Group

~3100 - 3500 (broad) O-H stretch (oxime)

~3000 - 3100 C-H stretch (aromatic)

~2850 - 2950 C-H stretch (aliphatic)

~1620 - 1680 C=N stretch (oxime)

~1450 - 1600 C=C stretch (aromatic)

~930 - 960 N-O stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for Cyclohexyl-phenyl-methanone Oxime

m/z Assignment

~203 [M]⁺ (Molecular Ion)

~186 [M - OH]⁺

~120 [C₆H₅CNO]⁺

~105 [C₆H₅CO]⁺

~77 [C₆H₅]⁺

~55 [C₄H₇]⁺

Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow for the characterization of

Cyclohexyl-phenyl-methanone oxime and the logical relationship of its synthesis.
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Caption: Experimental workflow for the synthesis and characterization of Cyclohexyl-phenyl-
methanone oxime.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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